molecular formula C18H30<br>C6H5(CH2)11CH3<br>C18H30 B1670861 Dodecylbenzene CAS No. 123-01-3

Dodecylbenzene

Cat. No.: B1670861
CAS No.: 123-01-3
M. Wt: 246.4 g/mol
InChI Key: KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Description

Dodecylbenzene (Chemical Formula: C18H30, 123-01-3) is an organic compound consisting of a dodecyl alkyl chain attached to a phenyl group, presenting as a colorless liquid with a weak, kerosene-like odor and low solubility in water . Its primary industrial application is as a direct precursor in the synthesis of surfactants, most notably sodium dodecylbenzenesulfonate (SDBS), a key ingredient in household and industrial laundry detergents . In advanced materials research, this compound sulfonic acid (DBSA) is widely utilized as a dopant in the synthesis of conductive polymers like polyaniline, enhancing their solubility and electrical properties for applications in supercapacitors and electrode materials . Researchers also value this compound as a model compound in environmental and toxicological studies. Animal research, such as studies on hairless mice, has been conducted to investigate its potential as a skin irritant and its tumorigenic effects following long-term dermal exposure . When handling, appropriate safety precautions are recommended. This compound is combustible with a flash point of approximately 113-141°C and can cause skin and eye irritation . Personal protective equipment, including gloves and safety spectacles, should be used, and the substance should be stored in a cool, well-ventilated place in a tightly closed container . This product is intended for research and professional use only. It is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecylbenzene
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InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3
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InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C18H30, Array
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DSSTOX Substance ID

DTXSID7026994
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Molecular Weight

246.4 g/mol
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Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C
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Flash Point

275 °F (NTP, 1992), 285 °F, 140.6 °C
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1)
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Vapor Pressure

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

COLORLESS LIQUID

CAS No.

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5
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Melting Point

19.4 °F (NTP, 1992), 3 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene in the presence of an acid catalyst such as hydrogen fluoride or aluminum chloride . The reaction is typically carried out under controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the alkylation process is performed using large-scale reactors where benzene and dodecene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate this compound from unreacted benzene and other by-products . The resulting this compound is further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dodecylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

    Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Performed using sulfur trioxide or oleum.

Major Products:

Scientific Research Applications

Dodecylbenzene and its sulfonated derivatives have a wide array of applications, primarily due to their surfactant properties. These compounds are utilized in various industrial, agricultural, and consumer products. Here's a detailed look at some of the key applications, drawing from scientific literature and verified sources:

Detergents and Cleaning Agents

This compound sulfonate (DBS), particularly sodium this compound sulfonate (SDBS), is a common anionic surfactant used in household and industrial detergents . Its effectiveness in removing dirt and grease, coupled with its relatively low cost, makes it a popular choice for:

  • Laundry detergents: SDBS helps to lift stains and dirt from fabrics .
  • Dishwashing liquids: It aids in cutting through grease and food residues on dishes .
  • Industrial cleaners: SDBS is used in various industrial cleaning applications due to its degreasing properties .

Emulsifiers and Dispersants

This compound sulfonates are effective emulsifiers and dispersants in various applications:

  • Pesticide Industry: They help to emulsify and disperse pesticides, ensuring even distribution and better efficacy .
  • Polymerization: Used as an emulsifier in polymerization processes .
  • Textiles and Coatings: Act as dispersants for textiles and coatings, improving the application and stability of these products .

Agricultural Applications

Calcium this compound sulfonate is used in agriculture as a wetting agent and emulsifier in herbicides and pesticides . These compounds help in:

  • Improving coverage: Ensuring that the active ingredients in herbicides and pesticides spread evenly on plant surfaces .
  • Enhancing penetration: Facilitating the penetration of active ingredients into plants, improving their effectiveness .

Industrial Applications

This compound and its derivatives have numerous industrial applications:

  • Metal Working Fluids: Used in metalworking fluids for their lubricating and emulsifying properties .
  • Hydraulic Fluids: Employed in hydraulic fluids .
  • Rubber Industry: Act as emulsifiers in the rubber industry .
  • Electroplating: Serve as degreasing agents in the electroplating industry .
  • Papermaking: Used as deinking agents in the papermaking industry .
  • Mining: Act as flotation agents in the mining industry .
  • Fertilizer Production: Used as anticaking agents in the fertilizer industry .

Medical Applications

While not as prevalent, this compound derivatives have some medical applications:

  • Treatment of Rabbit Sarcopticacariasis: Sodium this compound sulfonate has been used in ointments for treating sarcopticacariasis in rabbits . The ointment typically contains 2% sodium this compound sulfonate powder mixed with other ingredients like stearic acid, glycerine, and distilled water .

Other Applications

  • Lubricants and Greases: this compound sulfonates are used in lubricants and greases .
  • Demulsifiers: Act as demulsifiers in various industrial processes .
  • Food Packaging: Used as emulsifiers in food packaging .

Environmental Considerations

This compound sulfonates are found in water bodies due to anthropogenic emissions, raising environmental concerns . Research focuses on their biodegradation processes to mitigate their impact:

  • Biodegradation: Studies have explored the biodegradation of DBS using microorganisms like Chlorella vulgaris, identifying key degradation steps such as chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Toxicology

Studies on the toxicity of this compound derivatives, such as SDBS, indicate potential adverse effects on aquatic organisms:

  • Zebrafish Studies: Exposure of zebrafish to SDBS can produce morphological and hematological effects, highlighting the need for careful environmental monitoring and regulation .

Potential Health Hazards

This compound has been identified as a potential irritant and tumorigenic agent:

  • Skin Irritation: Studies indicate that 80% this compound can cause pronounced epidermal hyperplasia, increase melanin pigment, and lead to skin ulcerations .
  • Tumorigenicity: While not strongly carcinogenic, 80% this compound has been shown to be weakly tumorigenic in the skin of hairless mice and may enhance the tumorigenesis and carcinogenesis initiated by other compounds .

Table of Applications

ApplicationThis compound DerivativeFunction
DetergentsSodium this compound Sulfonate (SDBS)Anionic surfactant for cleaning and stain removal
EmulsifiersCalcium this compound Sulfonate (CaDDBSA)Emulsifying agent in pesticides, polymerization, and various industrial processes
Wetting AgentsCalcium this compound Sulfonate (CaDDBSA)Improves the spread and penetration of herbicides and pesticides
Industrial CleanersSodium this compound Sulfonate (SDBS)Degreasing agent in electroplating and general industrial cleaning
Textile ProcessingThis compound SulfonatesDispersant for textiles, improving application and stability
Medical (Veterinary)Sodium this compound Sulfonate (SDBS)Active ingredient in ointments for treating sarcopticacariasis in rabbits
Hydraulic and Metalworking FluidsCalcium this compound Sulfonate (CaDDBSA)Lubricant and emulsifier

Mechanism of Action

The primary mechanism of action of dodecylbenzene involves its ability to reduce surface tension. This property is due to the presence of both hydrophobic (dodecyl group) and hydrophilic (benzene ring) components, allowing it to interact with both water and oil molecules. In surfactant applications, this compound molecules align at the interface between water and oil, reducing the interfacial tension and enhancing the mixing of these immiscible substances .

Comparison with Similar Compounds

Sodium this compound Sulfonate (SDBS)

SDBS (C₁₂H₂₅C₆H₄SO₃Na) is a key derivative with superior surfactant properties.

  • CAS : 68411-30-3
  • Applications :
    • Etching agent : Effective for delineating prior-austenite grain boundaries in high-carbon steel (0.8 wt.%) but ineffective for low/medium-carbon steels .
    • CO₂ storage : Modifies basalt wettability at low concentrations (0.3 M NaCl, 5–15 MPa), ensuring water-wet surfaces for efficient CO₂ trapping .
    • Adsorption : SDBS-modified sepiolite achieves 95% malachite green dye removal .

This compound Sulfonic Acid (DBSA)

DBSA (C₁₂H₂₅C₆H₄SO₃H) is the protonated form of SDBS.

  • CAS : 85536-14-7
  • Corrosion inhibition : Outperforms 1,2,4-triazole in passivating cobalt surfaces, reducing corrosion rates by 85% in acidic environments .
  • Stability : Forms stable micelles in aqueous systems, even under high ionic strength .

Table 1: Comparison of Sulfonated this compound Derivatives

Property SDBS DBSA
Solubility High in water Moderate in water
Application Range Detergents, etching, CO₂ storage Corrosion inhibition, catalysis
Environmental Impact Moderate biodegradability Low biodegradability
Key Reference

Comparison with Other Anionic Surfactants

Sodium Dodecyl Sulfate (SDS)

SDS (C₁₂H₂₅OSO₃Na) lacks the benzene ring, affecting its interfacial behavior.

  • Etching : Effective for low/medium-carbon steels (0.08–0.38 wt.%), unlike SDBS .
  • Biodegradability : Higher than SDBS due to linear alkyl chain .

Linear Alkylbenzene Sulfonates (LABS)

LABS replaced branched this compound sulfonates in the 1960s due to superior biodegradability .

  • Structure : Linear alkyl chains reduce environmental persistence.
  • Applications : Dominant in detergents and industrial cleaning agents.

Table 2: this compound vs. Other Surfactants

Parameter This compound Derivatives SDS LABS
Aromaticity Yes No Yes
Micelle Stability High (due to benzene) Moderate High
Environmental Persistence Moderate Low Low
Key Application Industrial etching, CO₂ storage Electrophoresis Detergents
Key Reference

Research Findings on Functional Performance

  • Catalysis : this compound is the primary product (70% selectivity) in Cu₃P/USY-catalyzed deoxygenation, outperforming cyclic byproducts like dodecylcyclohexane .
  • Corrosion Inhibition : DBSA reduces cobalt corrosion rates by 85% via surface passivation, whereas 1,2,4-triazole achieves only 60% .
  • Chromatography : this compound’s molecular volume (~400 ų) makes it a hydrophobic marker in micellar electrokinetic chromatography (MEKC), though larger compounds are preferred for HILIC .

Environmental and Industrial Considerations

  • Biodegradability : LABS > SDS > SDBS > DBSA. Branched this compound sulfonates are largely phased out due to environmental regulations .

Biological Activity

Dodecylbenzene, particularly its sulfonate derivative, sodium this compound sulfonate (SDBS), is a widely used surfactant with various biological activities. This article explores the biological effects of this compound through case studies, research findings, and data tables.

Overview of this compound

This compound is primarily utilized in household detergents and industrial applications. Its biological activity has garnered attention due to its potential cytotoxic effects and its role in environmental toxicity.

Cytotoxic Effects

Research indicates that SDBS exhibits cytotoxic properties, particularly in human keratinocyte cells (HaCaT). A study evaluated the cytotoxicity of SDBS using various concentrations:

Concentration (µg/ml)Cytotoxic EffectsIL-6 and IL-8 Levels
5No significant effectNo significant change
10No significant effectNo significant change
15No significant effectNo significant change
20Significant cytotoxicityIncreased levels observed

At concentrations of 20 µg/ml and higher, SDBS induced morphological changes and exhibited direct cytotoxicity, while lower concentrations did not significantly affect cytokine levels after 24 hours .

Antimicrobial Activity

This compound sulfonate has shown effectiveness against Demodex mites, which are associated with skin conditions like demodicidosis. In vitro studies demonstrated that:

  • 2% SDBS killed all Demodex within 5 hours.
  • Clinical trials showed an effective rate of 87.1% in reducing facial inflammatory lesions compared to 65.5% for metronidazole .

Environmental Toxicity

The environmental impact of this compound is significant due to its presence in water bodies from anthropogenic sources. A study assessed the toxicity of this compound sulfonate on aquatic species such as zebrafish:

Concentration (mg/L)Observed Effects
0.25Altered gill histopathology
0.5Significant oxidative stress; decreased superoxide dismutase activity

Exposure to SDBS resulted in circulatory disturbances and immunological changes in zebrafish, highlighting its potential ecological risks .

Biodegradation Studies

Understanding the biodegradation of this compound is crucial for assessing its environmental persistence. Research indicates that microorganisms like Pseudomonas aeruginosa can degrade branched-chain this compound sulfonates effectively:

  • The degradation pathway involves oxidation of the alkyl chain followed by aromatic ring cleavage.
  • This process contributes to the reduction of surfactant concentrations in contaminated environments .

Case Studies and Research Findings

  • Cytotoxicity in Human Cells : A study on HaCaT cells revealed that SDBS at higher concentrations caused cytotoxic effects without significantly altering pro-inflammatory cytokine expression.
  • Demodex Treatment : Clinical trials demonstrated that SDBS was more effective than metronidazole in treating demodicidosis, suggesting its potential as a therapeutic agent.
  • Aquatic Toxicity : Research on zebrafish indicated that SDBS exposure led to adverse physiological changes, raising concerns about its impact on aquatic ecosystems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.